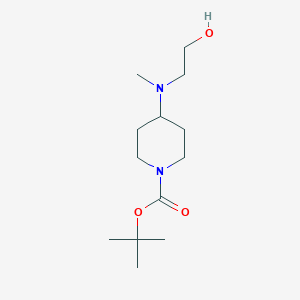

叔丁基 4-((2-羟乙基)(甲基)氨基)哌啶-1-羧酸酯

描述

“Tert-butyl 4-((2-hydroxyethyl)(methyl)amino)piperidine-1-carboxylate” is a chemical compound with the molecular formula C13H26N2O3 . It is a type of 4-aryl piperidine .

Synthesis Analysis

The synthesis of similar piperidone analogs has been described in the literature . A safe, scalable process via a Reformatsky-type reaction of iminium salt followed by Red-Al reduction has been reported .

Molecular Structure Analysis

The molecular structure of “Tert-butyl 4-((2-hydroxyethyl)(methyl)amino)piperidine-1-carboxylate” has been analyzed using various techniques such as 1H NMR, 13C NMR, MS, and FT-IR . The compound has a molecular weight of 258.36 g/mol .

Chemical Reactions Analysis

The compound is useful as a semi-flexible linker in PROTAC development for targeted protein degradation . Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .

Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 258.36 g/mol, an XLogP3-AA of 1, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 5 .

科学研究应用

Tuberculosis Treatment Research

This compound has been identified as part of a process that generates proton motive force, which is essential for the survival of Mycobacterium tuberculosis under hypoxic conditions present within infected granulomas .

PROTAC Development

It serves as a semi-flexible linker in PROTAC (PROteolysis TArgeting Chimeras) development for targeted protein degradation, which is a novel approach in drug discovery and therapeutic interventions .

Organic Synthesis Building Blocks

Piperidine derivatives like this compound are used as building blocks in the synthesis of various organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Enzymatic Kinetic Resolution

The compound’s derivatives have been studied for enzymatic kinetic resolution via lipase-catalyzed transesterification reactions, leading to the production of optically pure enantiomers .

Anticancer Agent Research

Piperidine derivatives are utilized in anticancer research due to their potential as anticancer agents .

Alzheimer’s Disease Therapy

These derivatives are also explored for their use in Alzheimer’s disease therapy due to their pharmacological properties .

Antimicrobial and Antifungal Applications

Their antimicrobial and antifungal properties make them valuable in the development of new antibiotics and treatments for fungal infections .

Analgesic and Anti-inflammatory Research

Piperidine derivatives are investigated for their analgesic and anti-inflammatory effects, which could lead to new pain relief medications .

作用机制

Target of Action

Similar compounds have been used as semi-flexible linkers in protac (proteolysis targeting chimeras) development for targeted protein degradation .

Mode of Action

The compound interacts with its targets by serving as a linker in PROTAC development . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This leads to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The formation of the ternary complex leads to the ubiquitination of the target protein, marking it for degradation by the proteasome .

Result of Action

The result of the action of Tert-butyl 4-((2-hydroxyethyl)(methyl)amino)piperidine-1-carboxylate, when used as a linker in PROTACs, is the degradation of the target protein . This can lead to the modulation of cellular processes depending on the function of the degraded protein.

Action Environment

The action, efficacy, and stability of Tert-butyl 4-((2-hydroxyethyl)(methyl)amino)piperidine-1-carboxylate can be influenced by various environmental factors. These may include the cellular environment, presence of the target protein and E3 ligase, and conditions affecting the ubiquitin-proteasome system .

属性

IUPAC Name |

tert-butyl 4-[2-hydroxyethyl(methyl)amino]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O3/c1-13(2,3)18-12(17)15-7-5-11(6-8-15)14(4)9-10-16/h11,16H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHHVOWADPHQJKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-((2-hydroxyethyl)(methyl)amino)piperidine-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

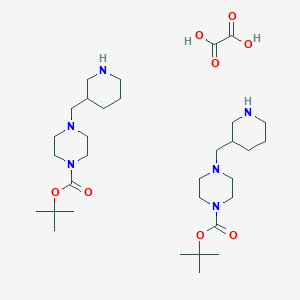

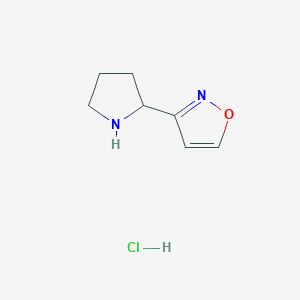

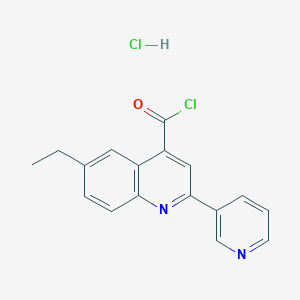

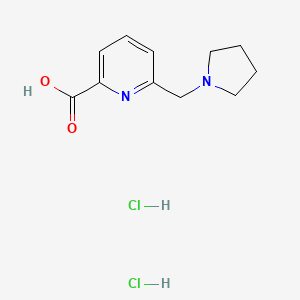

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1396776.png)

![{2-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio]-ethyl}amine dihydrobromide](/img/structure/B1396781.png)

![[(2,5-Dimethyl-3-thienyl)methyl]methylamine hydrochloride](/img/structure/B1396784.png)

![3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-1-ol dihydrochloride](/img/structure/B1396786.png)

![2-{[(1-Ethyl-1H-imidazol-2-yl)methyl]-amino}ethanol dihydrochloride](/img/structure/B1396793.png)

![{[3-(2-Aminoethyl)-5-methyl-1-adamantyl]-methyl}amine dihydrochloride](/img/structure/B1396794.png)

![1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidinehydrochloride](/img/structure/B1396796.png)